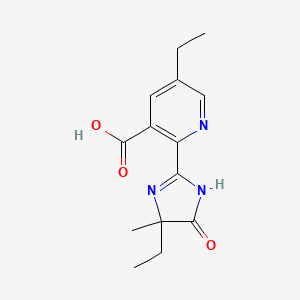

4-Desisopropyl-4-ethyl Imazethapyr

Description

4-Desisopropyl-4-ethyl Imazethapyr is a structural analog and impurity of the herbicide Imazethapyr (C₁₅H₁₉N₃O₃), which belongs to the imidazolinone class of acetolactate synthase (ALS)-inhibiting herbicides. This compound arises during the synthesis or degradation of Imazethapyr, characterized by the replacement of the isopropyl group at the 4-position with an ethyl group.

Properties

Molecular Formula |

C14H17N3O3 |

|---|---|

Molecular Weight |

275.30 g/mol |

IUPAC Name |

5-ethyl-2-(4-ethyl-4-methyl-5-oxo-1H-imidazol-2-yl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C14H17N3O3/c1-4-8-6-9(12(18)19)10(15-7-8)11-16-13(20)14(3,5-2)17-11/h6-7H,4-5H2,1-3H3,(H,18,19)(H,16,17,20) |

InChI Key |

IBPSUJFIWNOTJA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)CC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Desisopropyl-4-ethyl Imazethapyr involves several steps, starting from the appropriate precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.

Chemical Reactions Analysis

4-Desisopropyl-4-ethyl Imazethapyr undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents (e.g., acetonitrile, dichloromethane), catalysts (e.g., palladium, platinum), and controlled temperatures (e.g., room temperature to reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Desisopropyl-4-ethyl Imazethapyr has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Desisopropyl-4-ethyl Imazethapyr involves the inhibition of acetohydroxyacid synthase (AHAS), an enzyme essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants . By inhibiting AHAS, the compound disrupts protein synthesis, cell growth, and DNA synthesis, ultimately leading to the death of susceptible plants. This mechanism is similar to that of other imidazolinone herbicides .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key chemical properties of 4-Desisopropyl-4-ethyl Imazethapyr with Imazethapyr and its isobutyl analog:

*Note: Molecular formula and weight for 4-Desisopropyl-4-ethyl Imazethapyr are inferred based on structural modifications of Imazethapyr. Solubility data for both analogs are unavailable .

Environmental and Agricultural Implications

- Imazethapyr : Dissipation in soil is accelerated by farmyard manure and elevated temperatures, with application rates >0.8 µg·g⁻¹ causing transient toxicity to soil enzymes (dehydrogenase, alkaline phosphatase) .

- Derivatives (Ethyl and Isobutyl) : Environmental persistence and toxicity are poorly characterized. Their role as impurities necessitates monitoring during Imazethapyr production to ensure herbicide purity and minimize ecological risks .

Research Findings and Key Considerations

Crop Selectivity and Injury

Imazethapyr’s post-emergence application at 70–100 g·ai·ha⁻¹ causes up to 20% injury in dry bean, while pre-plant incorporated (PPI) applications show minimal effects .

Interaction with Other Herbicides

Imazethapyr exhibits antagonism with diphenyl ether herbicides (e.g., lactofen) due to reduced absorption and translocation caused by membrane peroxidation .

Analytical and Regulatory Significance

The structural analogs of Imazethapyr are critical in quality control during herbicide production. For example, 4-Desisopropyl-4-isobutyl Imazethapyr is cataloged under RCLS127435 for analytical reference, emphasizing its importance in impurity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.